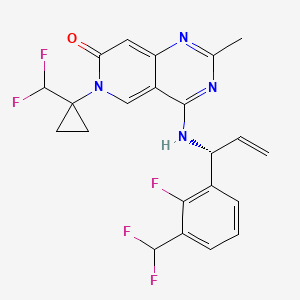

Enpp-1-IN-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enpp-1-IN-5 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, which is important for various physiological processes such as purinergic signaling . This compound has shown potential in cancer and infectious disease research due to its ability to inhibit ENPP1 .

Métodos De Preparación

The preparation of Enpp-1-IN-5 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The compound is typically stored at -20°C for up to three years in its powdered form and at -80°C for up to one year in solution .

Análisis De Reacciones Químicas

Enpp-1-IN-5 undergoes several types of chemical reactions, including hydrolysis of phosphodiester and pyrophosphate bonds . Common reagents used in these reactions include ATP, ADP, and other nucleotides . The major products formed from these reactions are inorganic phosphate and AMP . The compound’s broad specificity allows it to cleave a wide range of substrates, making it a versatile tool in biochemical research .

Aplicaciones Científicas De Investigación

Enpp-1-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis of nucleotides and the regulation of purinergic signaling . In biology, it is employed to investigate the role of ENPP1 in various physiological processes, including cell proliferation, migration, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit ENPP1 and modulate the immune response . Additionally, the compound has industrial applications in the development of new drugs and therapeutic strategies .

Mecanismo De Acción

The mechanism of action of Enpp-1-IN-5 involves the inhibition of ENPP1, which leads to the disruption of purinergic signaling pathways . ENPP1 catalyzes the hydrolysis of ATP and other nucleotides, generating inorganic phosphate and AMP . By inhibiting ENPP1, this compound prevents the breakdown of these nucleotides, thereby modulating various cellular processes such as immune response and tumor progression . The compound also intersects with the stimulator of interferon genes (STING) pathway, further enhancing its immunomodulatory effects .

Comparación Con Compuestos Similares

Enpp-1-IN-5 is unique among ENPP1 inhibitors due to its broad specificity and potent inhibitory effects . Similar compounds include other ENPP1 inhibitors such as cyclic GMP–AMP (cGAMP) analogs and small molecule inhibitors targeting the STING pathway . These compounds share similar mechanisms of action but may differ in their specificity and potency .

Propiedades

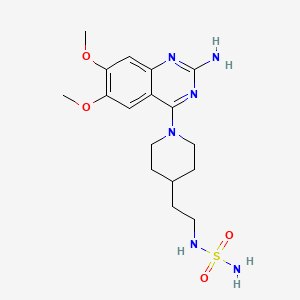

Fórmula molecular |

C17H26N6O4S |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

2-amino-6,7-dimethoxy-4-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]quinazoline |

InChI |

InChI=1S/C17H26N6O4S/c1-26-14-9-12-13(10-15(14)27-2)21-17(18)22-16(12)23-7-4-11(5-8-23)3-6-20-28(19,24)25/h9-11,20H,3-8H2,1-2H3,(H2,18,21,22)(H2,19,24,25) |

Clave InChI |

HXYGEHWQWCYBGY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N3CCC(CC3)CCNS(=O)(=O)N)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)

![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)